![molecular formula C15H16N2O4S2 B2954885 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941872-38-4](/img/structure/B2954885.png)
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is part of the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α,β-unsaturated N-methoxy-N-methylamides : This compound is utilized in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds through a two-step process starting from N-methoxy-N-methylchloroacetamide and thiophenol, highlighting its role in organic synthesis and compound development (Beney, Mariotte, & Boumendjel, 1998).
Development of Sulfonamides as Proton Exchange Membranes : This compound has been used in the synthesis of sulfonated side-chain grafting units for copolymerization in poly(arylene ether sulfone) to create proton exchange membranes for fuel cell applications (Kim, Robertson, & Guiver, 2008).
Antitumor and Antimicrobial Applications
Antitumor Sulfonamides : Research indicates that certain sulfonamide compounds, including variants of this compound, have been evaluated for antitumor activities using cell-based screens, highlighting their potential as oncolytic agents (Owa et al., 2002).
Copper(II) Complexes with Antitumor Activities : The compound has been used to synthesize copper(II) complexes that have been tested for antitumor activities, indicating its potential in the development of new chemotherapeutic agents (Hangan et al., 2016).
Synthesis of Azoles as Anticonvulsant Agents : It's involved in the synthesis of heterocyclic compounds with a sulfonamide thiazole moiety, showing promise as anticonvulsant agents (Farag et al., 2012).
Miscellaneous Applications
Oxidation Studies : The compound's derivatives have been studied in oxidation reactions, providing insights into the mechanism of microsomal and biomimetic oxidation of sulfides (Baciocchi, Lanzalunga, & Pirozzi, 1997).
Electrochromic Devices : Derivatives of this compound have been used in the synthesis of electrochromic polymers, showing potential in high-contrast electrochromic devices (Su, Chang, & Wu, 2017).
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins that have affinity for pyrrolidine and thiophene moieties .
Mode of Action
Based on its structural components, it can be hypothesized that the pyrrolidine ring might be involved in binding to the target protein, while the thiophene and sulfonamide groups could be involved in eliciting the desired biological response .
Biochemical Pathways
Compounds containing pyrrolidine rings have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyrrolidine rings are known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution . The methoxy group could potentially be involved in metabolic reactions .
Result of Action
Compounds containing similar structural features have been associated with a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-13-7-6-11(10-12(13)17-8-2-4-14(17)18)16-23(19,20)15-5-3-9-22-15/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXSVINCDVXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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